molecular formula C8H4Cl2N2S2 B3127287 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol CAS No. 338408-96-1

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

Cat. No.: B3127287
CAS No.: 338408-96-1
M. Wt: 263.2 g/mol
InChI Key: JZNLYVAPABTNEO-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the dichlorophenyl group and the thiadiazole ring imparts unique chemical properties to the molecule, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with thiosemicarbazide, followed by cyclization in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding thiols or amines.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can react with the dichlorophenyl group under mild conditions, often in the presence of a base.

Major Products

The major products formed from these reactions include disulfides, sulfonic acids, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in inhibiting specific enzymes and pathways involved in cancer progression.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. In the case of its antimicrobial activity, the compound disrupts the cell membrane integrity and interferes with essential metabolic processes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile
  • 2,4-Dichlorophenoxyacetic acid
  • 2,4-Dichlorophenyl isothiocyanate

Uniqueness

4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol is unique due to its thiadiazole ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both sulfur and nitrogen atoms within the ring structure allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2H-thiadiazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2S2/c9-4-1-2-5(6(10)3-4)7-8(13)14-12-11-7/h1-3,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZNLYVAPABTNEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=NNSC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Reactant of Route 2
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Reactant of Route 3
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Reactant of Route 4
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4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol
Reactant of Route 5
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Reactant of Route 6
4-(2,4-Dichlorophenyl)-1,2,3-thiadiazole-5-thiol

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